3-Fluoro-2-nitrobenzoyl chloride

Vue d'ensemble

Description

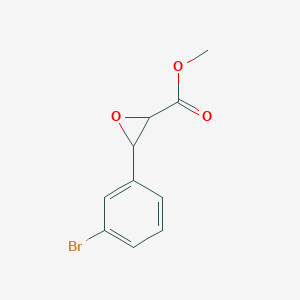

3-Fluoro-2-nitrobenzoyl chloride is a chemical compound with the CAS Number: 1214343-72-2 . It has a molecular weight of 203.56 and its IUPAC name is 3-fluoro-2-nitrobenzoyl chloride .

Molecular Structure Analysis

The InChI code for 3-Fluoro-2-nitrobenzoyl chloride is 1S/C7H3ClFNO3/c8-7(11)4-2-1-3-5(9)6(4)10(12)13/h1-3H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

3-Fluoro-2-nitrobenzoyl chloride has a molecular weight of 203.56 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Applications De Recherche Scientifique

1. Solvolysis Studies

A kinetic study was conducted on the solvolysis of various benzyl and benzoyl halides, including o-nitrobenzoyl chloride (Park et al., 2019). This study revealed that the solvolysis reactions of o-nitrobenzoyl chloride were significantly affected by the presence of aqueous fluoroalcohol, demonstrating its distinct kinetic behavior compared to other isomers. This research contributes to understanding the solvolytic reaction mechanisms and the role of ortho-nitro groups in such processes (Park et al., 2019).

2. Synthesis of N-hydroxyindoles and Benzo[c]isoxazoles

The reaction of carbon nucleophiles with resin-bound 4-fluoro-3-nitrobenzoic acid, a similar compound to 3-Fluoro-2-nitrobenzoyl chloride, led to the creation of N-hydroxyindoles and benzo[c]isoxazoles (Stephensen & Zaragoza, 1999). This study showcases the application of fluoro-nitrobenzoic acids in solid-phase synthesis, contributing to the field of organic chemistry and drug discovery (Stephensen & Zaragoza, 1999).

3. Synthesis of 5-Nitrobenzoxazole Derivatives

Vosooghi et al. (2014) reported a novel route for synthesizing 5-nitrobenzoxazole derivatives using 2-fluoro-5-nitroaniline and benzoyl chloride derivatives. This study highlights the potential of fluoro-nitrobenzoyl chlorides in facilitating nucleophilic acyl substitution and intramolecular cyclization, contributing to the synthesis of complex organic compounds (Vosooghi et al., 2014).

4. Hydrolyses of Acid Derivatives

A study by Bentley (2015) focused on the hydrolyses of various acid derivatives, including fluoro- and chloroformates, and carboxylic acid halides. The research provides insights into the reaction mechanisms, rate constants, and solvent effects, which are crucial for understanding the behavior of compounds like 3-Fluoro-2-nitrobenzoyl chloride in solvolytic reactions (Bentley, 2015).

Safety and Hazards

The safety data sheet for a similar compound, 3-Nitrobenzoyl chloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propriétés

IUPAC Name |

3-fluoro-2-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO3/c8-7(11)4-2-1-3-5(9)6(4)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFRPFIZSXRDJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-nitrobenzoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid](/img/structure/B1394004.png)

![3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane](/img/structure/B1394019.png)

![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1394020.png)

![[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1394021.png)